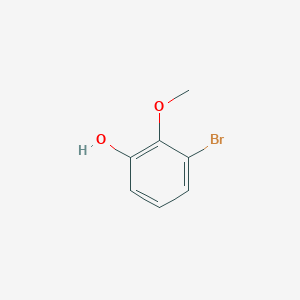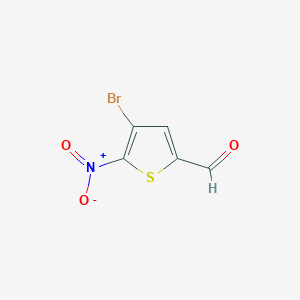
2-Amino-4-fluoro-5-iodobenzoic acid
Vue d'ensemble
Description
2-Amino-4-fluoro-5-iodobenzoic acid is a compound that is not directly studied in the provided papers. However, the papers do discuss related compounds and their reactions, which can provide insights into the behavior of similar compounds. For instance, the synthesis of 2-fluoro-6-iodobenzoic acid is described, which shares the halogenated benzoic acid structure with the compound of interest .
Synthesis Analysis
The synthesis of related compounds such as 2-fluoro-6-iodobenzoic acid involves starting with an amino-fluorobenzoic acid, protecting the carboxyl group, introducing iodine ions through diazotization and iodosubstitution, followed by deprotection . This method could potentially be adapted for the synthesis of 2-amino-4-fluoro-5-iodobenzoic acid by altering the position of the halogen substituents.
Molecular Structure Analysis
While the molecular structure of 2-amino-4-fluoro-5-iodobenzoic acid is not directly analyzed, studies on similar compounds like 2-amino-5-bromobenzoic acid provide insights into the conformational stability and vibrational analysis through experimental techniques and computational methods such as density functional theory (DFT) . These methods could be applied to determine the molecular structure of 2-amino-4-fluoro-5-iodobenzoic acid.
Chemical Reactions Analysis
The papers discuss the reactivity of amines and amino acids with various reagents. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) is investigated, which could be relevant to understanding the reactivity of the amino group in 2-amino-4-fluoro-5-iodobenzoic acid . Additionally, the fluorometric assay of amino acids and amines using NBD-F in high-performance liquid chromatography is described, which could be applicable to the analysis of the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of closely related compounds have been studied using various spectroscopic methods. For instance, the FT-Raman and FT-IR spectra of 2-amino-4,5-difluorobenzoic acid have been recorded, and the thermodynamic functions have been calculated at different levels of theory . These methods could be used to analyze the physical and chemical properties of 2-amino-4-fluoro-5-iodobenzoic acid. Additionally, the fluorescence quenching of 2-aminobenzimidazole derivatives by hydrogen peroxide could provide insights into the fluorescence properties of the compound of interest .
Applications De Recherche Scientifique
Synthesis Processes
2-Amino-4-fluoro-5-iodobenzoic acid, a variant of fluorobenzoic acid, is involved in various synthesis processes. Zhao Haoyu et al. (2010) demonstrated its use in synthesizing 2-fluoro-6-iodobenzoic acid, highlighting its role in introducing iodine ions via diazotization and iodosubstitution in the production of loose white crystals with high purity and yield. This process is characterized by low production costs and mild reaction conditions, making it commercially viable (Zhao Haoyu, Zhang Qimeng, J. Tao, 2010).
Chromatography and Detection
In the field of chromatography, 2-Amino-4-fluoro-5-iodobenzoic acid derivatives are used as labeling reagents. Watanabe and Imai (1981) utilized 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, as a precolumn fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This demonstrates its utility in sensitive detection and analysis of amino acids (Y. Watanabe, K. Imai, 1981).
Antitumor Properties
Fluorobenzoic acid derivatives, closely related to 2-Amino-4-fluoro-5-iodobenzoic acid, have shown potential in antitumor applications. Hutchinson et al. (2001) synthesized mono- and difluorinated benzothiazoles using this compound and found them to be potently cytotoxic in certain human breast cell lines. This highlights its potential utility in developing cancer treatments (I. Hutchinson, M. Chua, H. Browne, et al., 2001).
Solid-Phase Synthesis
The compound is also significant in solid-phase synthesis. Kilburn et al. (2000) described the use of resin-bound 4-fluoro-3-nitrobenzoic acid, a similar compound, in the synthesis of substituted 2-aminomethylbenzimidazoles. This shows the compound's relevance in innovative solid support strategies for creating complex organic molecules (J. Kilburn, J. Lau, Raymond C. F. Jones, 2000).
Functional Organic-Inorganic Colloids
In another application, Bromberg et al. (2008) utilized a derivative of iodobenzoic acid, structurally related to 2-Amino-4-fluoro-5-iodobenzoic acid, for modifying polymers with hydroxyl or amino groups. This demonstrates the compound's utility in creating functional organic-inorganic colloids for various applications, including hydrolyzing analogs of nerve agents (L. Bromberg, H. Zhang, T. A. Hatton, 2008).
Pharmaceutical Development
In pharmaceutical research, 2-Amino-4-fluoro-5-iodobenzoic acid and its derivatives find applications in synthesizing novel molecules with potential biological activity. Holla et al. (2003) used fluoro-benzoic acid derivatives in creating new molecules with promising antibacterial activities, indicative of the compound's versatility in drug development (B. S. Holla, K. Bhat, N. S. Shetty, 2003).
Orientations Futures
Propriétés
IUPAC Name |
2-amino-4-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FINO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFNPHMSIVIAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)F)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-fluoro-5-iodobenzoic acid | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














